Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate
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Overview
Description
Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate is a chemical compound with a unique structure that includes a phosphonate group attached to a cyclohexyl ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate typically involves the reaction of diprop-2-en-1-yl phosphonate with 1-aminocyclohexane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
Chemistry
In chemistry, Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The amino group can interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as:
- Diethyl (1-aminocyclohexyl)phosphonate
- Diprop-2-en-1-yl [1-(diethylamino)cyclohexyl]phosphonate
- Diprop-2-en-1-yl prop-1-en-2-ylphosphonate
Uniqueness
What sets Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate apart from these similar compounds is its unique combination of a cyclohexyl ring with an amino group and a phosphonate group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62269-55-0 |
---|---|
Molecular Formula |
C12H22NO3P |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-bis(prop-2-enoxy)phosphorylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22NO3P/c1-3-10-15-17(14,16-11-4-2)12(13)8-6-5-7-9-12/h3-4H,1-2,5-11,13H2 |
InChI Key |
OCCIBPOWFDQQPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=O)(C1(CCCCC1)N)OCC=C |
Origin of Product |
United States |
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